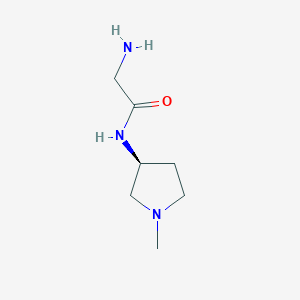

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide

Description

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position. Its molecular framework combines a secondary amine and a tertiary amide, making it a versatile intermediate in medicinal chemistry and drug discovery.

Key structural features:

- Chiral center: The (S)-configuration at the amino-bearing carbon.

- Pyrrolidine ring: A five-membered nitrogen-containing ring with a methyl substituent.

- Acetamide group: Provides hydrogen-bonding capacity and influences solubility.

Properties

IUPAC Name |

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXORPPMGMRFCQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the condensation of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the introduction of the amino and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide is its antimicrobial activity. Research indicates that compounds with similar structural features exhibit potent anti-mycobacterial effects. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mycobacterium tuberculosis, suggesting that derivatives of this compound could serve as effective treatments for tuberculosis .

Cytotoxic Evaluation

In addition to its antimicrobial properties, (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide has been evaluated for cytotoxicity against various cancer cell lines. The introduction of specific functional groups has been shown to enhance or diminish cytotoxic effects, highlighting the importance of structure-activity relationships (SAR) in drug design. For example, certain derivatives have demonstrated non-cytotoxic profiles while maintaining significant anti-mycobacterial activity .

Anti-Cancer Applications

The potential of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide in cancer therapy is being explored due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Compounds with similar amine functionalities have been studied for their roles as histone deacetylase inhibitors, which are crucial in regulating gene expression related to cancer progression .

Neurological Applications

There is emerging interest in the use of this compound for neurological conditions such as Parkinson's disease. The structural characteristics of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide may allow it to interact with neurotransmitter systems, providing a potential avenue for therapeutic intervention in neurodegenerative diseases .

Case Study: Anti-Tuberculosis Activity

A study conducted by Menendez et al. highlighted the synthesis of various heterocycles related to (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide and their screening against M. tuberculosis. The findings indicated that certain derivatives exhibited comparable efficacy to established anti-tubercular drugs like ethionamide, underscoring the compound's potential as a lead candidate in tuberculosis treatment .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the compound’s biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Functional and Pharmacological Comparisons

Key Research Findings

Substituent Effects on Bioactivity :

- The benzyl group in increases lipophilicity but also toxicity, whereas methyl or cyclopropyl groups () balance solubility and safety .

- Fluorinated analogs () show enhanced stability, suggesting that similar modifications to the target compound could improve pharmacokinetics .

Stereochemical Influence :

- The (S)-configuration in and is critical for interactions with chiral biological targets, such as enzymes or receptors, underscoring the importance of stereochemistry in drug design .

Industrial Applications: Compounds like N-({1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl}methyl)-N-isopropylacetamide () are used in custom synthesis for peptidomimetics, indicating the target compound’s utility in specialized manufacturing .

Biological Activity

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide possesses the molecular formula and a molar mass of approximately 156.23 g/mol. Its structure includes an amino group and an acetamide functional group, which are crucial for its reactivity and interaction with biological systems.

The biological activity of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide is primarily attributed to its ability to interact with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown the potential to act as selective agonists or antagonists for specific receptors involved in neurotransmission, suggesting that this compound may modulate GPCR activity.

- Ion Channels : Research indicates that compounds with similar structures can influence ion channel activity, which is critical in neuronal signaling and muscle contraction.

Neuropharmacological Effects

Studies suggest that (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide may exhibit significant neuropharmacological effects. It has been implicated in:

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been employed to evaluate the cytotoxicity and antimicrobial efficacy of structurally similar compounds. For instance, derivatives with secondary amine functionalities exhibited varying degrees of activity against M. tuberculosis, emphasizing the importance of structural modifications in enhancing biological efficacy .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has shown that modifications to the pyrrolidine ring or the acetamide moiety can significantly alter the biological activity of related compounds. This suggests that optimizing these structural components could enhance the therapeutic profile of (S)-2-Amino-N-(1-methylpyrrolidin-3-yl)acetamide .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.